molecular formula C19H10Cl2N8Na2O9S2 B079119 IJWSYYJWKIXBGI-UHFFFAOYSA-L CAS No. 14552-81-9

IJWSYYJWKIXBGI-UHFFFAOYSA-L

Cat. No.: B079119
CAS No.: 14552-81-9
M. Wt: 675.3 g/mol
InChI Key: IJWSYYJWKIXBGI-UHFFFAOYSA-L
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Description

IJWSYYJWKIXBGI-UHFFFAOYSA-L: is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acid, sulfonate, and triazine. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IJWSYYJWKIXBGI-UHFFFAOYSA-L involves multiple steps. One common method includes the diazotization of 4,6-dichloro-1,3,5-triazine followed by coupling with 2-sulfophenylamine. The resulting intermediate is then reacted with 1H-Pyrazole-3-carboxylic acid under controlled conditions to form the final product. The reaction typically requires acidic or basic conditions and may involve the use of catalysts to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome. The use of advanced purification techniques such as crystallization and chromatography is also common to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: IJWSYYJWKIXBGI-UHFFFAOYSA-L undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

IJWSYYJWKIXBGI-UHFFFAOYSA-L has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of IJWSYYJWKIXBGI-UHFFFAOYSA-L involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1H-Pyrazole-4-carboxylic acid: A simpler pyrazole derivative with similar chemical properties.

    5-Methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with a methyl group at the 5-position.

    3-Amino-1H-pyrazole-4-carboxylic acid: Contains an amino group, offering different reactivity and applications.

Uniqueness: IJWSYYJWKIXBGI-UHFFFAOYSA-L is unique due to its complex structure and the presence of multiple functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

14552-81-9

Molecular Formula

C19H10Cl2N8Na2O9S2

Molecular Weight

675.3 g/mol

IUPAC Name

disodium;4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C19H12Cl2N8O9S2.2Na/c20-17-23-18(21)25-19(24-17)22-8-1-6-12(40(36,37)38)11(7-8)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35;;/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25);;/q;2*+1/p-2

InChI Key

IJWSYYJWKIXBGI-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

14552-81-9

Synonyms

disodium hydrogen 4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Origin of Product

United States

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